
N-(3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of drugs . They are often used as building blocks in the synthesis of organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are generally synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a phenyl group and a cyclohexanecarboxamide group .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of cyclohexanecarboxamide derivatives, revealing insights into their chemical structures and properties. For instance, Özer et al. (2009) described the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, highlighting the crystal structure of one specific derivative through X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009). Additionally, research by Wang et al. (2017) on X-ray powder diffraction data provided detailed insights into the structure of an important intermediate in the synthesis of the anticoagulant apixaban, showcasing the compound's crystalline attributes and purity (Wang, Suo, Zhang, Hou, & Li, 2017).
Biological Activities and Potential Applications
Research has also delved into the potential biological applications of these compounds. For example, Setterholm et al. (2015) detailed the chemoselective synthesis of a compound with significant activity on the TrkB receptor, pointing to therapeutic uses in neuroscience (Setterholm, McDonald, Boatright, & Iuvone, 2015). García et al. (2014) identified a cyclohexanecarboxamide derivative as a high-affinity antagonist for the 5-HT1A receptor, suggesting its utility in PET imaging for neuropsychiatric disorders (García, Abet, Alajarín, Alvarez-Builla, Delgado, García-García, Bascuñana-Almarcha, Peña-Salcedo, Kelly, & Pozo, 2014).
Anticancer and Antimicrobial Properties
Moreover, compounds synthesized from or related to N-(3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide have been evaluated for their anticancer and antimicrobial properties. Abd-Allah and Elshafie (2018) reported the synthesis and biological evaluation of cyclohexane-1-carboxamides as apoptosis inducers, highlighting their potential as anticancer agents (Abd-Allah & Elshafie, 2018).
Propiedades
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17-11-4-5-12-20(17)16-10-6-9-15(13-16)19-18(22)14-7-2-1-3-8-14/h6,9-10,13-14H,1-5,7-8,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZGJOGODLGPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2807590.png)
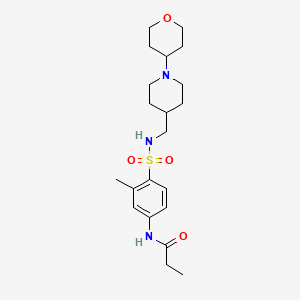

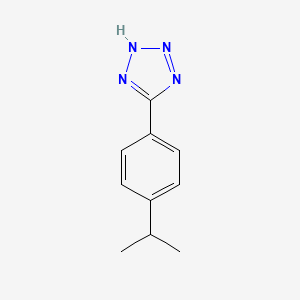
![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)
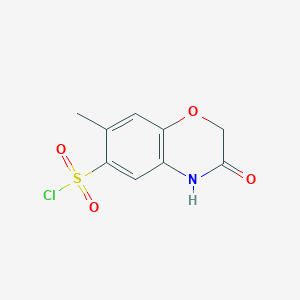
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2807601.png)
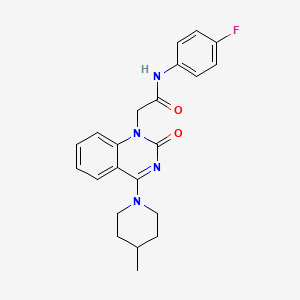
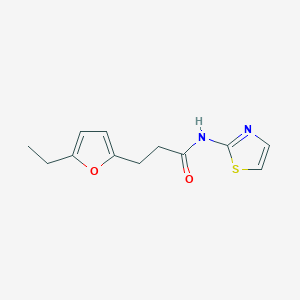
![4-Ethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2807605.png)
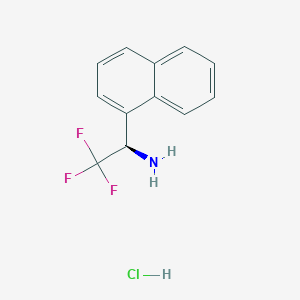
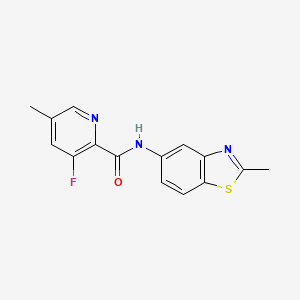
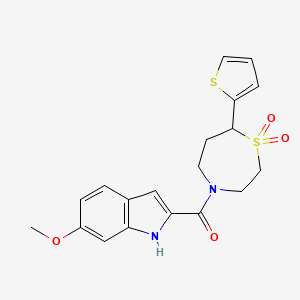
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2807613.png)
